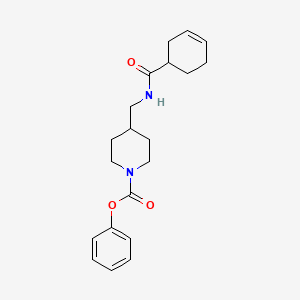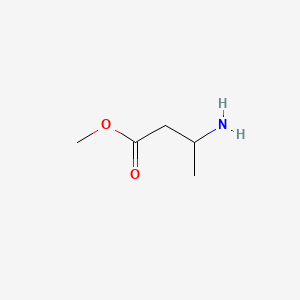
Methyl 3-aminobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-aminobutanoate, also known as ®-Methyl 3-aminobutanoate, is a chemical compound with the molecular formula C5H11NO2 . It is a useful reactant for the stereoselective synthesis of N-Unprotected β-Amino Esters . The compound is typically a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Its molecular weight is approximately 117.15 Da .Physical And Chemical Properties Analysis
This compound has a density of approximately 1.0 g/cm3 . It has a boiling point of around 159.8°C at 760 mmHg . The compound has a molar refractivity of 30.5±0.3 cm3 . It has 3 freely rotating bonds . The polar surface area of the compound is 52 Å2 .Aplicaciones Científicas De Investigación
Enantiomerically Pure 3-Aminobutanoic Acid Derivatives : Research by Seebach and Estermann (1987) has shown methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives, which are valuable in synthetic organic chemistry (Seebach & Estermann, 1987).
Diastereoselective Alkylation : A study by Estermann and Seebach (1988) demonstrated the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position, important for the synthesis of specific amino acid derivatives (Estermann & Seebach, 1988).
Enzymatic Resolution Using Lipase B : Escalante (2008) reported the enzymatic resolution of methyl 3-aminobutanoate derivatives using lipase B from Candida antarctica, a significant method for obtaining optically pure enantiomers (Escalante, 2008).
Synthesis and Biological Activity : Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing this compound derivatives and investigated their biological activities, highlighting the compound's potential in biomedical applications (Yancheva et al., 2015).
Enzymatic Hydrolysis for Difluoro Amino Acids : A study by Ayi, Guedj, and Septe (1995) explored the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, leading to the preparation of difluoro amino acids and derivatives, important for pharmaceutical research (Ayi, Guedj, & Septe, 1995).
Derivatives in Antiamnestic Activity Research : Mişchenko et al. (2021) conducted a study on derivatives of 4-aminobutanoic acid, including this compound, for antiamnestic activity, suggesting potential in memory-related therapeutic research (Mişchenko et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 3-aminobutanoate is a chemical compound with the molecular formula C5H11NO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is involved in certain enzymatic reactions , but the specifics of its interaction with its targets and the resulting changes are not well-documented
Biochemical Pathways
Aldehyde dehydrogenases (ALDHs) are known to metabolize a wide range of endogenous and exogenous aliphatic and aromatic aldehydes , and this compound could potentially be involved in these pathways.
Propiedades
IUPAC Name |
methyl 3-aminobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRROQIBFBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2695783.png)
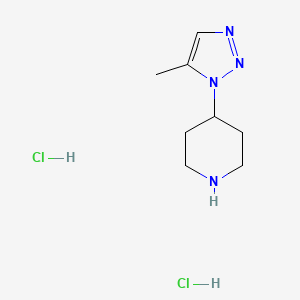
![7-(3,4-dimethoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695785.png)
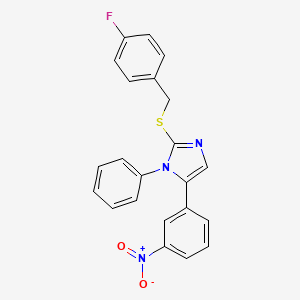

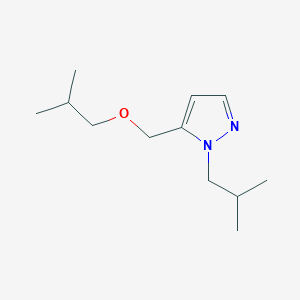
![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)
![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2695795.png)
![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)
